molecular formula C40H28N2O4 B3030101 4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde CAS No. 865448-72-2

4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde

Cat. No.: B3030101
CAS No.: 865448-72-2
M. Wt: 600.7
InChI Key: HPVDCPGIWARHER-UHFFFAOYSA-N
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Description

4,4’,4’‘,4’‘’-([1,1’-Biphenyl]-4,4’-diylbis(azanetriyl))tetrabenzaldehyde is an organic compound known for its complex structure and potential applications in various fields. This compound is characterized by the presence of multiple benzaldehyde groups attached to a biphenyl core through azanetriyl linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’‘,4’‘’-([1,1’-Biphenyl]-4,4’-diylbis(azanetriyl))tetrabenzaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 4,4’-diaminobiphenyl with benzaldehyde under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst like acetic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4’,4’‘,4’‘’-([1,1’-Biphenyl]-4,4’-diylbis(azanetriyl))tetrabenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Corresponding tetracarboxylic acid.

    Reduction: Corresponding tetra-alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4,4’,4’‘,4’‘’-([1,1’-Biphenyl]-4,4’-diylbis(azanetriyl))tetrabenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Studied for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 4,4’,4’‘,4’‘’-([1,1’-Biphenyl]-4,4’-diylbis(azanetriyl))tetrabenzaldehyde involves its interaction with various molecular targets. The compound’s aldehyde groups can form Schiff bases with amines, which can then participate in further chemical reactions. The biphenyl core provides structural rigidity, making it suitable for use in materials science.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’,4’‘,4’‘’-(1,4-Phenylenebis(azanetriyl))tetrabenzoic acid
  • 4,4’,4’‘,4’‘’-(1,4-Phenylenedinitrilo)tetrabenzoic acid

Uniqueness

4,4’,4’‘,4’‘’-([1,1’-Biphenyl]-4,4’-diylbis(azanetriyl))tetrabenzaldehyde is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its multiple aldehyde groups and biphenyl core make it versatile for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-(4-formyl-N-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]phenyl]anilino)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H28N2O4/c43-25-29-1-13-35(14-2-29)41(36-15-3-30(26-44)4-16-36)39-21-9-33(10-22-39)34-11-23-40(24-12-34)42(37-17-5-31(27-45)6-18-37)38-19-7-32(28-46)8-20-38/h1-28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVDCPGIWARHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50826717
Record name 4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diyldinitrilo)tetrabenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50826717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865448-72-2
Record name 4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diyldinitrilo)tetrabenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50826717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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